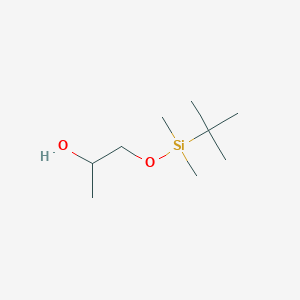

1-((Tert-butyldimethylsilyl)oxy)propan-2-ol

Übersicht

Beschreibung

1-((Tert-butyldimethylsilyl)oxy)propan-2-ol is a chemical compound with the molecular formula C9H22O2Si. It is commonly used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions . The compound is a clear, colorless liquid with a molecular weight of 190.36 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-((Tert-butyldimethylsilyl)oxy)propan-2-ol can be synthesized through the reaction of tert-butyldimethylsilyl chloride with propan-2-ol in the presence of a base such as imidazole or pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 1-((Tert-butyldimethylsilyl)oxy)propan-2-ol undergoes several types of chemical reactions, including:

Substitution Reactions: The tert-butyldimethylsilyl group can be replaced by other functional groups under acidic or basic conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions:

Substitution: Reagents such as hydrochloric acid or tetrabutylammonium fluoride (TBAF) are commonly used.

Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective.

Major Products:

Substitution: Products include various silyl ethers and alcohols.

Oxidation: Products include ketones and aldehydes.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The primary application of TBDMS-propan-2-ol is as a protecting group for hydroxyl groups in multi-step organic syntheses. This protection prevents unwanted reactions during subsequent steps, allowing for selective modifications elsewhere in the molecule. The TBDMS group is stable under various conditions, making it ideal for complex synthetic pathways.

Key Applications:

- Synthesis of Chiral Compounds: The chirality of TBDMS-propan-2-ol enables the production of enantiopure products through asymmetric synthesis. It can be transformed into various chiral synthons, serving as critical intermediates in the synthesis of pharmaceuticals and natural products.

- Modification of Biomolecules: The compound is utilized to modify biomolecules for studying their functions and interactions, particularly in biochemical research.

Polymer Chemistry

In polymer chemistry, TBDMS-propan-2-ol is involved in anionic polymerization processes. Its ability to protect alcohol functionalities allows for controlled polymerization reactions without interference from hydroxyl groups.

Pharmaceutical Industry

The compound plays a significant role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its use as a protecting group enhances the efficiency and selectivity of reactions that lead to drug development.

Case Study 1: Synthesis of Plasmalogens

A recent study highlighted the use of TBDMS-propan-2-ol in synthesizing plasmalogens, which are important phospholipids involved in cellular signaling and membrane dynamics. The protected glycerol derivatives synthesized using TBDMS-propan-2-ol demonstrated high regioselectivity and yield in subsequent reactions, showcasing its effectiveness as a protective agent .

Case Study 2: Chiral Synthesis

In research involving chiral synthesis, TBDMS-propan-2-ol was used to produce various chiral epoxides and aldehydes. The removal of the TBDMS group under controlled conditions allowed researchers to access free hydroxyl groups for further functionalization, demonstrating its versatility in generating complex organic molecules .

Wirkmechanismus

The primary mechanism of action for 1-((Tert-butyldimethylsilyl)oxy)propan-2-ol involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group forms a stable silyl ether with the hydroxyl group, preventing unwanted reactions during subsequent synthetic steps . The silyl ether can be removed under mild acidic or basic conditions, regenerating the free hydroxyl group .

Vergleich Mit ähnlichen Verbindungen

3-((Tert-butyldimethylsilyl)oxy)propanol: Similar in structure but with different positional isomerism.

(3-Bromopropoxy)-tert-butyldimethylsilane: Used as an alkylating agent in organic synthesis.

Uniqueness: 1-((Tert-butyldimethylsilyl)oxy)propan-2-ol is unique due to its specific application as a protecting group for secondary alcohols, offering stability and ease of removal compared to other silyl ethers .

Biologische Aktivität

1-((Tert-butyldimethylsilyl)oxy)propan-2-ol, also known as TBDMS-propan-2-ol, is a silyl ether compound that plays a significant role in organic synthesis and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 190.36 g/mol. The compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents.

This compound exhibits various biological activities through several mechanisms:

- Enzyme Inhibition : The TBDMS group can interact with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial in pathways involving metabolic enzymes and may lead to altered cellular functions.

- Cellular Signaling Modulation : The compound has been shown to influence signaling pathways within cells, affecting processes such as apoptosis and metabolism.

Antimicrobial Activity

Research indicates that silyl ethers, including TBDMS derivatives, possess antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies reveal that it can induce cytotoxic effects in cancer cell lines, such as MCF-7 (breast cancer) and LNCaP (prostate cancer), by modulating cell cycle progression and promoting apoptosis .

Case Studies

-

Inhibition of Cancer Cell Proliferation : A study evaluated the effects of TBDMS-propan-2-ol on MCF-7 cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant antiproliferative activity (see Table 1).

Concentration (µM) Cell Viability (%) 0 100 10 85 25 65 50 40 100 20 - Mechanistic Insights : Another study focused on the compound's interaction with metabolic enzymes. It was found to inhibit specific enzymes involved in lipid metabolism, leading to alterations in fatty acid profiles in treated cells .

Safety and Toxicity

While the compound shows promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that at higher concentrations, it may exhibit cytotoxic effects on normal cells. Further research is necessary to establish safe dosage levels for therapeutic applications .

Eigenschaften

IUPAC Name |

1-[tert-butyl(dimethyl)silyl]oxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O2Si/c1-8(10)7-11-12(5,6)9(2,3)4/h8,10H,7H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDDRAYUVSVPPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116286-81-8 | |

| Record name | 1-((tert-butyldimethylsilyl)oxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.